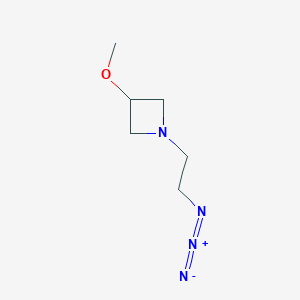

1-(2-叠氮乙基)-3-甲氧基氮杂环丁烷

描述

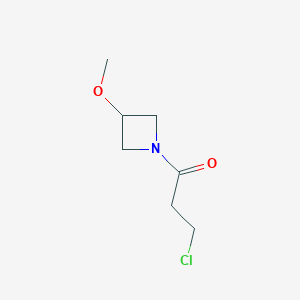

“1-(2-Azidoethyl)-3-methoxyazetidine” is a compound that contains an azetidine ring, which is a four-membered cyclic amine, an azido group (-N3), and a methoxy group (-OCH3). The azido group is a functional group known for its reactivity, particularly in click chemistry reactions . The methoxy group is an ether that is often involved in reactions such as demethylation or condensation.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine ring, followed by the introduction of the azido and methoxy groups. Azetidines can be synthesized through various methods, including cyclization reactions . The azido group could potentially be introduced through a substitution reaction with an appropriate azide . The methoxy group could be introduced through a nucleophilic substitution reaction with methanol .Molecular Structure Analysis

The molecular structure of “1-(2-Azidoethyl)-3-methoxyazetidine” would consist of a four-membered azetidine ring substituted with an azido group and a methoxy group. The azido group is linear and contributes to the polarity of the molecule .Chemical Reactions Analysis

The azido group in “1-(2-Azidoethyl)-3-methoxyazetidine” is highly reactive and can participate in various reactions, such as the Staudinger reaction or click chemistry reactions . The methoxy group can also participate in reactions under certain conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(2-Azidoethyl)-3-methoxyazetidine” would depend on its structure. The presence of the azido group could make the compound potentially explosive under certain conditions . The methoxy group could contribute to the compound’s solubility in organic solvents .科学研究应用

点击化学

1-(2-叠氮乙基)-3-甲氧基氮杂环丁烷: 是在点击化学中,特别是Cu(I)催化的叠氮化物-炔烃环加成(CuAAC)反应中的一种有价值的化合物 。这种反应对于创建各种各样的产品至关重要,包括聚合物、药物和纳米材料。该化合物中的叠氮基团与炔烃反应生成1,4-二取代的1,2,3-三唑,由于其稳定性和生物活性,这些结构在药物化学中备受关注。

光动力疗法

叠氮化物已知是用于光动力疗法(PDT)的化合物的先驱。 1-(2-叠氮乙基)-3-甲氧基氮杂环丁烷中的叠氮基团可用于合成卟啉类化合物,这些化合物可以吸收光并产生活性氧物种来杀死癌细胞 。这种应用对于开发新的癌症治疗方法至关重要,这些方法比传统疗法侵入性更小、更具靶向性。

超分子组装

1-(2-叠氮乙基)-3-甲氧基氮杂环丁烷的叠氮官能团可用于通过形成三唑环来创建超分子结构。这些结构在创建具有新颖性能的分子机器、传感器和材料方面具有应用。 在分子水平上形成可预测的稳定结构的能力对于推动纳米技术和材料科学至关重要 .

催化

有机叠氮化物,包括1-(2-叠氮乙基)-3-甲氧基氮杂环丁烷,可以在催化体系中充当配体。它们可以与金属中心配位并影响催化剂的反应性。 这在不对称合成中特别有用,不对称合成的目标是产生具有高对映体过量的手性分子 .

药物开发

在像1-(2-叠氮乙基)-3-甲氧基氮杂环丁烷这样的分子中引入叠氮基团可以导致新药的发现。叠氮化物可以经历各种化学转化,从而可以快速多样化分子骨架。 这种化学通用性在药物化学中非常宝贵,用于生成要筛选生物活性的化合物库 .

材料科学

叠氮化物用于合成微孔有机网络,这些网络在气体储存、分离技术和催化方面具有应用。1-(2-叠氮乙基)-3-甲氧基氮杂环丁烷可以通过为交联和形成稳定的框架提供反应位点来促进这些网络的开发 .

作用机制

Target of Action

Compounds with azide groups are often used in click chemistry, a type of chemical reaction used in drug development and bioconjugation . The azide group can react with alkynes or cyclooctynes to form a stable triazole ring, a reaction that is often used to attach drugs to antibodies or other targeting molecules .

Mode of Action

The exact mode of action would depend on the specific targets of the compound. The azide group could potentially react with a target molecule in the body, leading to a change in the target’s function .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Azide-containing compounds have been used in a variety of biochemical applications, including the study of signal transduction, protein synthesis, and cell death .

Pharmacokinetics

The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). Without specific studies on “1-(2-Azidoethyl)-3-methoxyazetidine”, it’s hard to say what its ADME properties would be. The presence of the azide group could potentially affect its stability, reactivity, and how it is metabolized .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. If the compound is used in a drug, the intended result would be to alter the function of the target molecule in a way that treats a specific disease or condition .

Action Environment

The action of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the reactivity of the azide group can be influenced by the pH of the environment .

安全和危害

生化分析

Biochemical Properties

1-(2-Azidoethyl)-3-methoxyazetidine plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable triazole linkages through azide-alkyne cycloaddition reactions. The interactions of 1-(2-Azidoethyl)-3-methoxyazetidine with enzymes such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enzymes are crucial for its function in biochemical processes. These interactions enable the compound to act as a versatile ligand in the synthesis of complex biomolecules .

Cellular Effects

1-(2-Azidoethyl)-3-methoxyazetidine has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable triazole linkages allows it to modulate cell function by interacting with key signaling molecules and transcription factors. Studies have demonstrated that 1-(2-Azidoethyl)-3-methoxyazetidine can affect the expression of genes involved in cell proliferation, differentiation, and apoptosis . Additionally, the compound’s impact on cellular metabolism has been observed through alterations in metabolic flux and metabolite levels.

Molecular Mechanism

The molecular mechanism of 1-(2-Azidoethyl)-3-methoxyazetidine involves its ability to form covalent bonds with biomolecules through azide-alkyne cycloaddition reactions. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The formation of triazole linkages is a key aspect of its mechanism of action, enabling the compound to modulate various biochemical pathways . Furthermore, 1-(2-Azidoethyl)-3-methoxyazetidine’s interactions with enzymes and proteins play a crucial role in its ability to influence cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Azidoethyl)-3-methoxyazetidine have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(2-Azidoethyl)-3-methoxyazetidine remains stable under specific conditions, allowing for sustained biochemical activity . Its degradation over time can lead to a decrease in its efficacy, necessitating careful consideration of experimental conditions to maintain its stability and effectiveness.

Dosage Effects in Animal Models

The effects of 1-(2-Azidoethyl)-3-methoxyazetidine vary with different dosages in animal models. Research has indicated that the compound exhibits threshold effects, with low doses promoting beneficial biochemical interactions and higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing any harmful side effects. Studies in animal models have provided valuable insights into the dosage-dependent effects of 1-(2-Azidoethyl)-3-methoxyazetidine, guiding its application in biochemical research.

Metabolic Pathways

1-(2-Azidoethyl)-3-methoxyazetidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s role in metabolic pathways includes its participation in azide-alkyne cycloaddition reactions, which are essential for the synthesis of complex biomolecules . Additionally, 1-(2-Azidoethyl)-3-methoxyazetidine’s effects on metabolic flux and metabolite levels have been observed, highlighting its significance in regulating cellular metabolism.

Transport and Distribution

The transport and distribution of 1-(2-Azidoethyl)-3-methoxyazetidine within cells and tissues are critical for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . Understanding the mechanisms of transport and distribution is essential for optimizing the compound’s efficacy in biochemical applications. Studies have shown that 1-(2-Azidoethyl)-3-methoxyazetidine can be effectively transported to specific cellular compartments, enhancing its biochemical interactions.

Subcellular Localization

The subcellular localization of 1-(2-Azidoethyl)-3-methoxyazetidine plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is essential for its interactions with biomolecules and its ability to modulate cellular processes. Research has demonstrated that 1-(2-Azidoethyl)-3-methoxyazetidine can localize to various subcellular compartments, including the nucleus, cytoplasm, and mitochondria, where it exerts its biochemical effects.

属性

IUPAC Name |

1-(2-azidoethyl)-3-methoxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O/c1-11-6-4-10(5-6)3-2-8-9-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNBMCAOYCFSHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

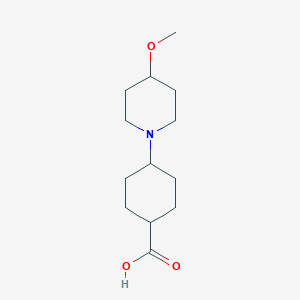

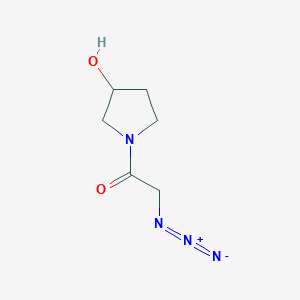

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-one](/img/structure/B1476736.png)